molecular formula C10H10ClN3 B1318141 5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine CAS No. 54705-96-3

5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine

Cat. No. B1318141
CAS RN: 54705-96-3
M. Wt: 207.66 g/mol
InChI Key: SGCQDTYTRZFEPP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The closest related compound I found is "4- (4- (1H-imidazol-1-yl)phenyl)-2,6-diphenylpyridine"1. While it’s not the exact compound you’re asking about, it does share some structural similarities, such as the imidazole ring and phenyl groups1. However, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure of “5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine”.



properties

IUPAC Name

5-chloro-2-(2-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-13-4-5-14(7)10-3-2-8(11)6-9(10)12/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCQDTYTRZFEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine

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